

2-(3-(trifluoromethyl)phenyl)ethanol CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(3-(Trifluoromethyl)phenyl)ethanol
Cat. No.:	B1294892

[Get Quote](#)

An In-Depth Technical Guide to 2-(3-(Trifluoromethyl)phenyl)ethanol

This technical guide provides a comprehensive overview of **2-(3-(trifluoromethyl)phenyl)ethanol**, a key intermediate in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Chemical Identity and Structure

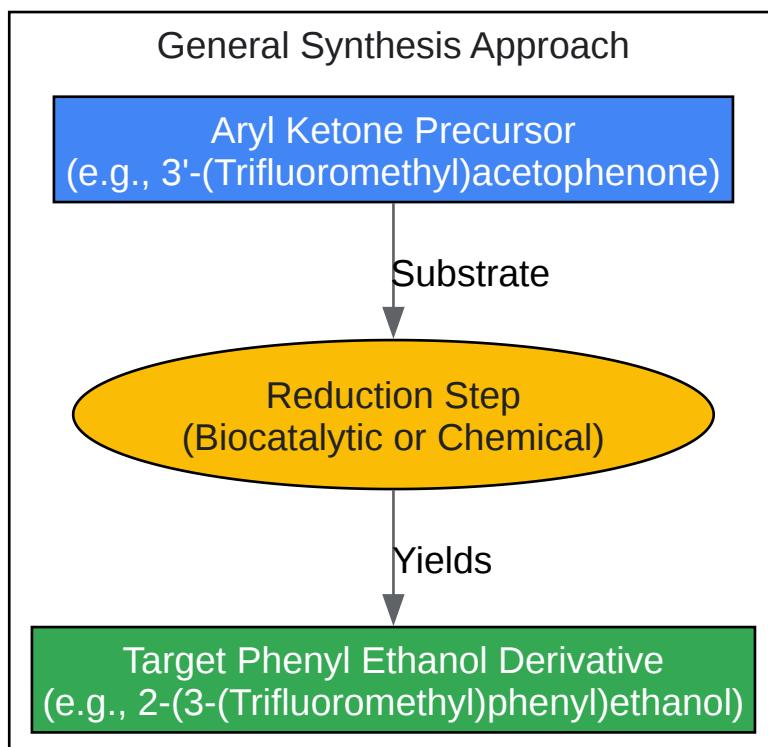
2-(3-(Trifluoromethyl)phenyl)ethanol is an aromatic alcohol characterized by a trifluoromethyl group at the meta-position of the phenyl ring.

- CAS Number: 455-01-6[1][2][3][4]
- Molecular Formula: C₉H₉F₃O[1][2][4]
- Synonyms: 3-(Trifluoromethyl)phenethyl alcohol, 2-[m-(Trifluoromethyl)phenyl]ethanol, 2-[3-(Trifluoromethyl)phenyl]ethyl alcohol[2]

The structure consists of a phenethyl alcohol backbone with a -CF₃ group substituted on the third carbon of the benzene ring.

Physicochemical Properties

The properties of this compound make it suitable for various organic synthesis applications. Quantitative data are summarized in the table below.


Property	Value	Source
Molecular Weight	190.16 g/mol	[1] [2]
Purity	Typically ≥95% - 99%	[1] [2] [4]
Appearance	Solid	[2]
Storage	Room temperature	[2]

Synthesis and Production

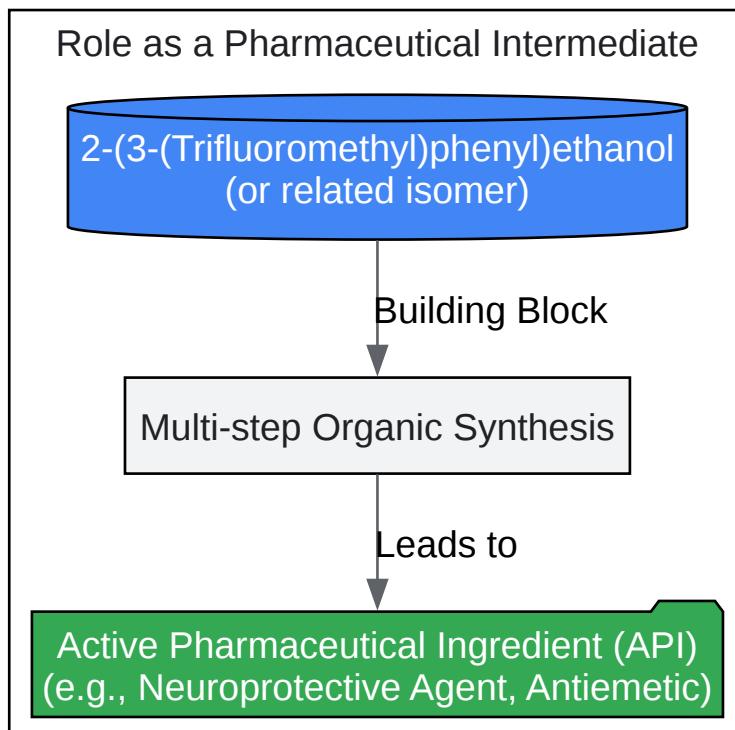
While specific synthesis routes for **2-(trifluoromethyl)phenyl)ethanol** are proprietary, analogous compounds are often synthesized through the reduction of a corresponding ketone. For instance, the structurally related chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is effectively prepared via the asymmetric bioreduction of 3'-(trifluoromethyl)acetophenone. This biotransformation utilizes recombinant *E. coli* whole cells containing a carbonyl reductase.[\[5\]](#)

Chemical synthesis methods for similar structures, such as (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, often require expensive and polluting transition metal catalysts (e.g., Ruthenium), making biocatalytic routes an attractive alternative due to milder reaction conditions, high efficiency, and greater specificity.[\[6\]](#)[\[7\]](#)

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for trifluoromethyl-substituted phenyl ethanols.


Applications in Research and Development

2-(3-(Trifluoromethyl)phenyl)ethanol and its isomers are valuable building blocks, primarily for medical and research and development purposes.[2]

- Pharmaceutical Intermediates: The core application lies in its use as an intermediate in the synthesis of pharmaceutically active compounds. The related chiral alcohol, (R)-1-[3-(trifluoromethyl)phenyl]ethanol, is a key building block for creating neuroprotective agents.[5]
- NK-1 Receptor Antagonists: A structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, is a crucial intermediate for the synthesis of Aprepitant.[6] [7][8] Aprepitant is a potent neurokinin-1 (NK-1) receptor antagonist used to prevent nausea and vomiting induced by chemotherapy.[7][9]

The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule.

Application Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Logical flow from intermediate to final active pharmaceutical ingredient.

Experimental Protocols

This section details a representative experimental protocol for the synthesis of a related chiral alcohol, which illustrates the methodologies applicable in this chemical class.

Protocol: Bioreduction of 3'- (Trifluoromethyl)acetophenone

This protocol is adapted from the whole-cell-catalyzed biotransformation method used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol.[5]

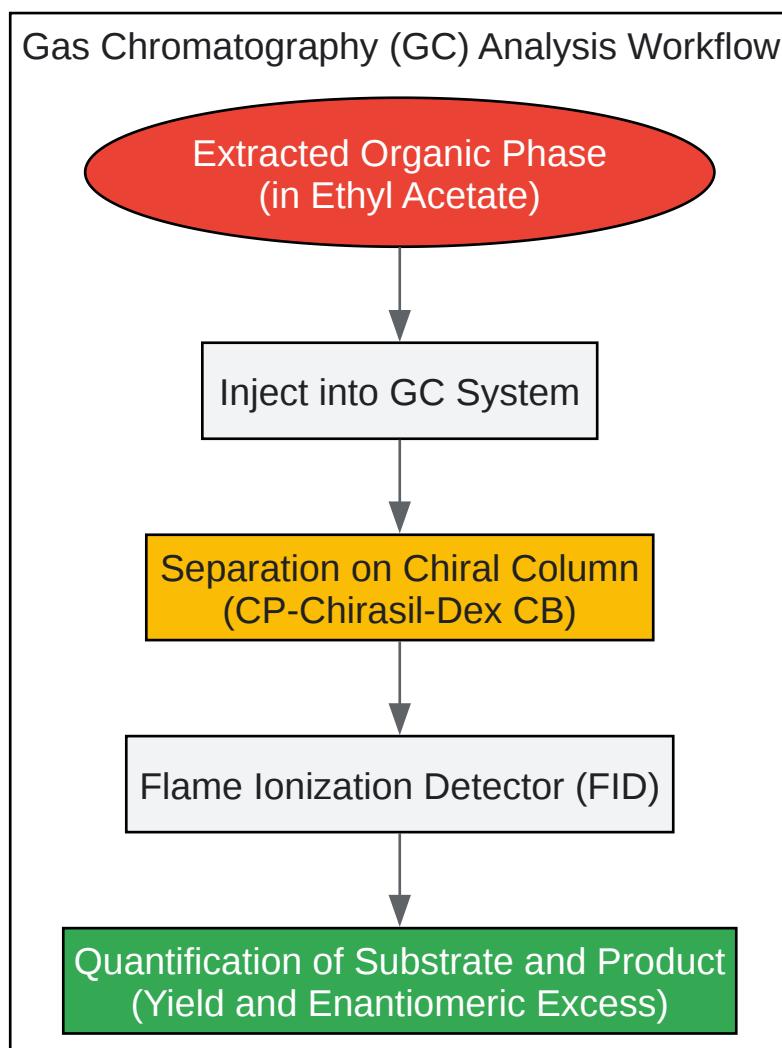
1. Cell Culture and Preparation:

- Recombinant *E. coli* cells expressing a suitable carbonyl reductase are cultured in an appropriate growth medium.
- Cells are harvested by centrifugation and washed with a buffer (e.g., PBS) to prepare the whole-cell catalyst.

2. Bioreduction Reaction:

- The reaction is conducted in a flask at 30 °C with shaking (e.g., 200 rpm).[5]
- The reaction mixture contains the substrate (3'-(trifluoromethyl)acetophenone), a co-substrate for cofactor regeneration (e.g., glucose), and the prepared microbial whole cells in a buffer solution.[5]
- Additives like surfactants (e.g., Tween-20) may be included to enhance substrate solubility and product yield.[10]

3. Product Extraction:


- After the reaction is complete (monitored by GC), the mixture is extracted twice with an equal volume of ethyl acetate (EtOAc).[5]
- The organic phases are combined for analysis.

4. Analysis and Quantification:

- The concentrations of the substrate and the resulting product are determined by Gas Chromatography (GC).[5]
- GC Conditions:
 - Column: Chiral column (e.g., CP-Chirasil-Dex CB).[5]
 - Injector and Detector Temperature: 250 °C.[5]
 - Oven Program: Start at 115 °C, hold for 2 minutes, then ramp to 140 °C at 3 °C/min.[5][10]

- Retention Times: Under these conditions, distinct retention times are observed for the substrate, product, and any stereoisomers.^[5]

Analytical Workflow: GC Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical quantification of reaction components via GC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 2-[3-(Trifluoromethyl)phenyl]ethanol, CasNo.455-01-6 Enke Pharma-tech Co.,Ltd. (Cangzhou, China) China (Mainland) [enkepharma.lookchem.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 2-(3-(Trifluoromethyl)phenyl)ethanol | CymitQuimica [cymitquimica.com]
- 5. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 127852-28-2 Powder In Medicine with Global USP Fast Delivery [senovaph.com]
- 7. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 127852-28-2 [chemicalbook.com]
- 8. (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Enzymaster [enzymaster.de]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(3-(trifluoromethyl)phenyl)ethanol CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294892#2-3-trifluoromethyl-phenyl-ethanol-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com